molecular formula C16H16FNO3S B6375310 2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261897-92-0

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375310
CAS RN: 1261897-92-0
M. Wt: 321.4 g/mol
InChI Key: HDRNIZGUYAEDAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F5PPSP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative, and its structure is characterized by a pyrrolidinylsulfonyl group connected to a phenyl ring containing a fluorine atom. 2F5PPSP has been used in a number of studies due to its unique properties, such as its ability to interact with various proteins and its low toxicity.

Scientific Research Applications

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used to study the interaction between proteins and small molecules, as well as to study the structure and function of proteins. It has also been used in drug design and development, as well as in the study of enzyme kinetics. Additionally, 2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used to study the effects of various drugs on the body, as well as to study the effects of various toxins on the body.

Mechanism of Action

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to interact with various proteins, and it is believed that its mechanism of action is related to its ability to interact with these proteins. Specifically, it is believed that 2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% binds to proteins and alters their structure and/or function. This alteration of structure and/or function can affect the activity of the protein, which in turn can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to stimulate the activity of other enzymes. Additionally, it has been shown to affect the expression of certain genes, as well as to affect the production of certain proteins. Furthermore, it has been shown to have an effect on cell proliferation, as well as to affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a number of advantages and limitations when it is used in laboratory experiments. One of the main advantages is that it is relatively non-toxic, which makes it a safe compound to use in experiments. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, one of the main limitations is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. One potential direction is to explore its use in drug design and development. Additionally, further research could be conducted to explore its mechanism of action and to identify additional biochemical and physiological effects. Furthermore, its use in the study of enzyme kinetics could be further explored, as well as its use in the study of the effects of various drugs and toxins on the body. Finally, further research could be conducted to explore the use of 2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in the development of new therapeutic agents.

Synthesis Methods

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of p-fluorophenol with pyrrolidinylsulfonyl chloride to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde to form the final product. The reaction is conducted in a solvent such as dichloromethane, and a base such as triethylamine is used to catalyze the reaction. The final product is purified by recrystallization and is characterized by 1H-NMR and LC-MS.

properties

IUPAC Name

2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-8-5-13(11-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNIZGUYAEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684591
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol

CAS RN

1261897-92-0
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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